![molecular formula C13H10Cl2 B14642628 1-Chloro-2-[(4-chlorophenyl)methyl]benzene CAS No. 52094-02-7](/img/structure/B14642628.png)
1-Chloro-2-[(4-chlorophenyl)methyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2-[(4-chlorophenyl)methyl]benzene is an organic compound with the molecular formula C13H10Cl2. It is a chlorinated aromatic compound, often used as an intermediate in the synthesis of various chemicals. This compound is characterized by the presence of two chlorine atoms attached to a benzene ring, one at the first position and the other at the fourth position of a phenylmethyl group.
准备方法
Synthetic Routes and Reaction Conditions
1-Chloro-2-[(4-chlorophenyl)methyl]benzene can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation reaction, where benzyl chloride reacts with chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale Friedel-Crafts alkylation. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters. The use of advanced catalysts and reaction conditions helps in minimizing by-products and enhancing the efficiency of the process.
化学反应分析
Types of Reactions
1-Chloro-2-[(4-chlorophenyl)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of benzyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) under elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Major products are benzoic acid derivatives.
Reduction: Benzyl derivatives are the primary products.
科学研究应用
1-Chloro-2-[(4-chlorophenyl)methyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 1-chloro-2-[(4-chlorophenyl)methyl]benzene involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the aromatic ring. The electron-withdrawing nature of the chlorine atoms stabilizes the transition state, facilitating the reaction. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products.
相似化合物的比较
Similar Compounds
1-Chloro-4-(chloromethyl)benzene: Similar structure but with chlorine atoms at different positions.
1-Chloro-2-methylbenzene: Lacks the phenylmethyl group, making it less complex.
4-Chlorobenzyl chloride: Similar but with a different substitution pattern.
Uniqueness
1-Chloro-2-[(4-chlorophenyl)methyl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of two chlorine atoms in different positions allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
属性
CAS 编号 |
52094-02-7 |
|---|---|
分子式 |
C13H10Cl2 |
分子量 |
237.12 g/mol |
IUPAC 名称 |
1-chloro-2-[(4-chlorophenyl)methyl]benzene |
InChI |
InChI=1S/C13H10Cl2/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15/h1-8H,9H2 |
InChI 键 |
AQCDSUPSKAXYSR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CC2=CC=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


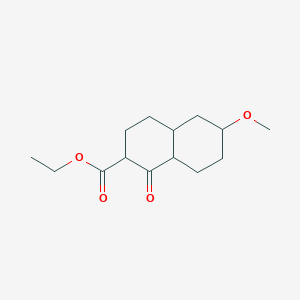
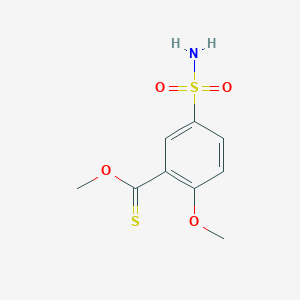
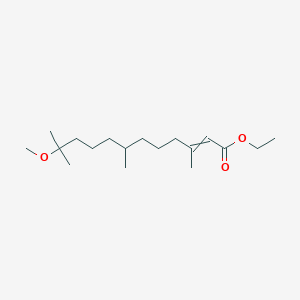


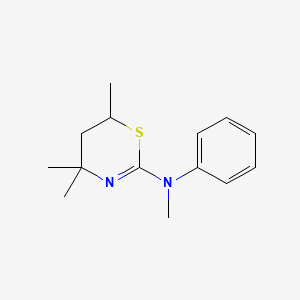

![2-[(2-Chloroacetyl)-methylamino]-3-methylbutanoic acid](/img/structure/B14642601.png)
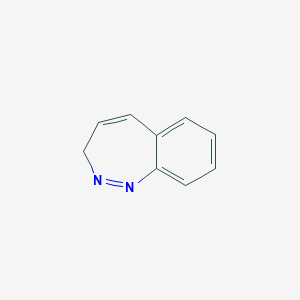
![10-Hydroxy-4,4,8,8-tetramethylspiro[5.5]undecan-2-one](/img/structure/B14642603.png)
![N-Butyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14642606.png)

![N-(4-Chlorophenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14642608.png)
![N-[2-(Acetyloxy)ethyl]-N,N-dimethylpentan-1-aminium](/img/structure/B14642609.png)
